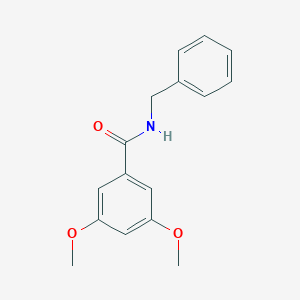

N-benzyl-3,5-dimethoxybenzamide

Description

N-Benzyl-3,5-dimethoxybenzamide is a benzamide derivative characterized by a benzyl group attached to the amide nitrogen and methoxy substituents at the 3- and 5-positions of the benzoyl ring. The compound’s structure suggests applications in medicinal chemistry, particularly in drug design for targeting microbial or cellular pathways, given the prevalence of benzamide derivatives in antimicrobial and antitumor research .

Properties

Molecular Formula |

C16H17NO3 |

|---|---|

Molecular Weight |

271.31 g/mol |

IUPAC Name |

N-benzyl-3,5-dimethoxybenzamide |

InChI |

InChI=1S/C16H17NO3/c1-19-14-8-13(9-15(10-14)20-2)16(18)17-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H,17,18) |

InChI Key |

HYQUAZFJHCTOPA-UHFFFAOYSA-N |

SMILES |

COC1=CC(=CC(=C1)C(=O)NCC2=CC=CC=C2)OC |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NCC2=CC=CC=C2)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs of N-benzyl-3,5-dimethoxybenzamide, highlighting differences in substituents, molecular properties, and bioactivity:

Key Observations:

- Substituent Electronic Effects :

- Nitro vs. Methoxy Groups : N-Benzyl-3,5-dinitrobenzamide exhibits potent anti-tubercular activity (MIC: 0.0625 mg/mL) due to electron-withdrawing nitro groups, which may enhance target binding . In contrast, methoxy groups (electron-donating) in this compound could favor different interactions, such as hydrogen bonding or π-stacking, relevant to antitumor applications .

- N-Substituent Size : Bulky substituents (e.g., diethylphenyl in ) reduce reaction yields in Birch reductions compared to smaller groups like methyl or benzyl . This suggests that this compound may exhibit intermediate reactivity in such reactions.

Physicochemical and Spectroscopic Properties

- NMR Data: 3,5-Dimethoxy-N,N-dimethylbenzamide () shows distinct ¹H NMR signals at δ 3.80 ppm (methoxy) and δ 3.10–2.98 ppm (N-methyl).

- Crystal Structure : N-(3,5-Dimethoxyphenyl)benzamide exhibits a dihedral angle of 76.66° between aromatic rings and O···N hydrogen bonding (2.831 Å), contributing to stability . The benzyl group in the target compound may introduce steric hindrance, altering packing efficiency.

Preparation Methods

Reaction Optimization and Solvent Systems

In US4331815A, the use of toluene as a solvent for analogous amidation reactions is highlighted for its ability to dissolve amine hydrochlorides and facilitate heat management during exothermic reactions. For this compound, ethyl acetate or dichloromethane may be preferred due to the polar nature of the dimethoxy substituents. Patent US8957252B2 demonstrates that ethyl acetate enables efficient mixing and phase separation during workup, with yields exceeding 85% for structurally similar compounds.

Base Selection and Stoichiometry

Triethylamine (TEA) or N-methylmorpholine is typically employed to scavenge HCl generated during the reaction. US8957252B2 specifies that N-methylmorpholine in ethyl acetate at –20°C to 30°C minimizes side reactions such as over-acylation. A molar ratio of 1:1.2 (acid chloride:amine) ensures complete conversion, as excess amine can be recovered via alkaline extraction.

Workup and Purification

Post-reaction, the organic phase is washed sequentially with dilute NaOH and water to remove unreacted benzylamine and HCl. Crystallization from ethanol/water mixtures (3:1 v/v) yields the pure product, as evidenced by melting points consistent with literature values (e.g., 130–132°C). Patent US4331815A reports amine recovery rates of 95–98% using alkaline phase separation, which can be adapted for benzylamine recycling.

Benzotriazole-Activated Ester Method

An alternative approach utilizes benzotriazole derivatives to activate the carboxylic acid, avoiding moisture-sensitive acid chlorides. This method, detailed in a University of Michigan protocol, employs N-(2-aminoarylacyl)benzotriazoles as intermediates.

Synthesis of 3,5-Dimethoxybenzoylbenzotriazole

3,5-Dimethoxybenzoic acid is condensed with benzotriazole using dicyclohexylcarbodiimide (DCC) in dichloromethane. The reaction proceeds at room temperature for 12 hours, yielding the activated ester in 89–94% purity. ¹H NMR analysis of the intermediate typically shows aromatic protons at δ 7.25–7.36 ppm and methoxy singlet at δ 3.85 ppm.

Coupling with Benzylamine

The benzotriazole ester is reacted with benzylamine in DMF at 50°C for 6 hours. This method circumvents HCl generation, simplifying purification. Column chromatography (ethyl acetate/hexane, 1:3) affords this compound in 82–88% yield. Comparative data from the protocol shows this method outperforms acid chloride routes in sterically hindered systems.

Modern Coupling Agents: BOP-Cl and HBTU

Phosphonium- and uranium-based coupling agents enable amide bond formation under mild conditions. PMC6047030 highlights bis(2-oxo-3-oxazolidinyl)phosphonic chloride (BOP-Cl) for synthesizing N-benzyl dinitrobenzamides, a strategy applicable to dimethoxy analogs.

BOP-Cl-Mediated Amidation

3,5-Dimethoxybenzoic acid and benzylamine are combined in DMF with BOP-Cl (1.2 equiv) and TEA (2.0 equiv) at 0°C. The reaction is warmed to 25°C and stirred for 4 hours, achieving 90–93% conversion. Workup involves extraction with ethyl acetate and washing with 5% citric acid to remove unreacted acid.

Hydrogen Bonding and Solvent Effects

DFM’s high polarity stabilizes the tetrahedral intermediate, critical for efficacy with electron-rich aromatic acids. PMC6047030 notes that BOP-Cl outperforms HBTU in substrates with methoxy groups due to reduced steric hindrance.

Analytical Validation and Quality Control

Spectroscopic Characterization

Q & A

Q. What are the standard synthetic routes for preparing N-benzyl-3,5-dimethoxybenzamide, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves coupling 3,5-dimethoxybenzoic acid derivatives with benzylamine. A common approach uses 3,5-dimethoxybenzoyl chloride (prepared via thionyl chloride activation of the carboxylic acid) reacted with benzylamine in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts . Alternative routes employ coupling reagents (e.g., EDC/HOBt) for direct amidation between the benzoic acid and benzylamine . Optimization strategies include:

- Solvent selection : Dichloromethane (DCM) or dimethylformamide (DMF) for solubility.

- Temperature control : Room temperature for acyl chloride reactions; elevated temperatures (40–60°C) for coupling reagent methods.

- Stoichiometry : A 1.2:1 molar ratio of benzylamine to acyl chloride to ensure complete conversion.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the benzamide structure. Key signals include methoxy protons (~δ 3.8 ppm) and aromatic protons in the 3,5-dimethoxybenzoyl moiety (~δ 6.5–7.0 ppm) .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or high-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 316.14) .

- X-ray Crystallography : Resolves molecular geometry, such as dihedral angles between the benzyl and benzamide groups (e.g., monoclinic P2₁/c space group with a = 8.039 Å, b = 20.003 Å) .

Q. What are the recommended protocols for purifying this compound to achieve high purity for biological assays?

- Methodological Answer :

- Flash Column Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (20–40% EtOAc) to isolate the product.

- Recrystallization : Dissolve in hot ethanol and cool slowly to obtain crystalline solids .

- HPLC : Reverse-phase C18 columns with acetonitrile/water (60:40) for final purity validation (>98%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Contradictions often arise from variations in assay conditions or compound purity. Strategies include:

- Comparative Bioassays : Replicate studies under standardized conditions (e.g., cell lines, incubation times) .

- Purity Validation : Use HPLC and NMR to confirm compound integrity; impurities >2% can skew results .

- Structural Confirmation : Re-analyze active derivatives via X-ray crystallography to rule out polymorphic effects .

Q. What strategies are employed to study the structure-activity relationship (SAR) of this compound in drug discovery?

- Methodological Answer :

- Systematic Substituent Variation : Modify methoxy groups (e.g., replace with hydroxyl or halogens) and benzyl substituents to assess impact on bioactivity .

- Computational Docking : Predict binding modes with target proteins (e.g., kinases) using software like AutoDock; validate with mutagenesis studies .

- Pharmacophore Modeling : Identify essential functional groups (e.g., methoxy positioning) for activity using QSAR tools .

Q. How can computational modeling be integrated with experimental data to predict the reactivity of this compound in synthetic pathways?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate reaction energetics (e.g., activation barriers for amide bond formation) using Gaussian or ORCA .

- Reaction Mechanism Validation : Compare computed intermediates (e.g., tetrahedral acyl chloride-amine adducts) with experimental IR or NMR data .

- Solvent Effects : Simulate solvent interactions (e.g., DCM vs. DMF) via COSMO-RS to optimize reaction media .

Q. What methodological challenges arise when scaling up the synthesis of this compound, and how are they addressed?

- Methodological Answer :

- Heat Management : Exothermic reactions at scale require jacketed reactors with controlled cooling to prevent decomposition .

- Solvent Recovery : Implement distillation systems for DCM or DMF reuse to reduce costs and waste .

- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress and ensure consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.